molecular formula C13H17NO3 B1275961 3-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 915923-97-6

3-[(2-Ethylbutanoyl)amino]benzoic acid

Cat. No.: B1275961
CAS No.: 915923-97-6
M. Wt: 235.28 g/mol
InChI Key: UROVTCQGMDLCEE-UHFFFAOYSA-N
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Description

3-[(2-Ethylbutanoyl)amino]benzoic acid is a chemical compound that belongs to the class of benzoic acids and amides It is characterized by the presence of a benzoic acid moiety linked to an amide group, which is further substituted with a 2-ethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Ethylbutanoyl)amino]benzoic acid typically involves the acylation of an appropriate amine with 2-ethylbutanoyl chloride, followed by the coupling of the resulting amide with a benzoic acid derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(2-Ethylbutanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-[(2-ethylbutanoyl)amino]benzoic acid
  • 3-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid

Uniqueness

3-[(2-Ethylbutanoyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of the 2-ethylbutanoyl group. This structural feature distinguishes it from other benzoic acid derivatives and may confer unique chemical and biological properties.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROVTCQGMDLCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406486
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-97-6
Record name 3-(2-ethylbutanoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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